N'-(2-methyloxan-4-yl)(tert-butoxy)carbohydrazide
Description
N'-(2-Methyloxan-4-yl)(tert-butoxy)carbohydrazide is a carbohydrazide derivative characterized by a tert-butoxycarbonyl (Boc) group and a 2-methyltetrahydropyran (2-methyloxan-4-yl) substituent. This compound belongs to a broader class of hydrazides known for their structural versatility and diverse biological activities, including cytotoxic, anti-inflammatory, and enzyme inhibitory properties. The tert-butoxy group enhances steric protection and stability, while the 2-methyloxan-4-yl moiety may influence solubility and target binding .
Properties
Molecular Formula |
C11H22N2O3 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl N-[(2-methyloxan-4-yl)amino]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-8-7-9(5-6-15-8)12-13-10(14)16-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14) |
InChI Key |
ZHXQHAOHWHLGSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCO1)NNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-(2-methyloxan-4-yl)(tert-butoxy)carbohydrazide involves several steps. One common method includes the reaction of tert-butyl carbazate with 2-methyloxan-4-one under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a temperature range of 0-25°C. The product is then purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group serves as a temporary protective moiety for the hydrazine nitrogen, enabling selective reactivity in multi-step syntheses. Acid-mediated cleavage is the most common method for Boc removal:
Mechanistic Insight :
-
The Boc group undergoes protonation by strong acids, followed by cleavage via a six-membered cyclic transition state, releasing CO₂ and tert-butanol .
Condensation Reactions
The hydrazide moiety participates in nucleophilic acyl substitution and hydrazone formation:
Hydrazone Formation with Aldehydes
| Reaction Conditions | Reagents | Outcome | Yield | Source |
|---|---|---|---|---|
| Benzaldehyde in ethanol with acetic acid at RT for 1 h | Benzaldehyde (0.86 mmol) | Formation of imine intermediate, precursor to heterocycles | 70–75% |
Example :
-
Reaction with benzaldehyde yields a Schiff base, which can undergo cyclization under acidic or thermal conditions to form 1,3,4-oxadiazoles .
Acylation with Carboxylic Acids
The hydrazide reacts with activated carboxylic acids to form acyl hydrazides:
| Reaction Conditions | Reagents | Outcome | Yield | Source |
|---|---|---|---|---|
| EDCI/HOBt coupling in DMF at RT for 16 h | 2,5-Difluorobenzoic acid | Formation of N'-(2-methyloxan-4-yl)-2,5-difluorobenzohydrazide | 85% |
Mechanistic Insight :
-
Carbodiimide-mediated activation (e.g., EDCI) facilitates amide bond formation between the hydrazide and carboxylic acid .
Cyclization Reactions
The compound serves as a precursor to nitrogen-containing heterocycles:
Key Applications :
-
Cyclization reactions are pivotal in synthesizing bioactive molecules, including antimicrobial agents .
Stability and Hazardous Decomposition
Under extreme conditions (e.g., combustion), the compound decomposes into toxic byproducts:
| Condition | Products | Hazards | Source |
|---|---|---|---|
| Combustion at high temperatures | CO, CO₂, NOₓ | Toxic fumes with respiratory irritation |
Hypothetical Reactivity
Based on structural analogs, the following reactions are plausible but lack direct experimental validation:
-
Reductive Alkylation : Reaction with ketones under hydrogenation conditions to form alkylated hydrazides.
-
Oxidation : Conversion to diazenes or nitriles using strong oxidizers like KMnO₄.
Scientific Research Applications
Applications in Organic Synthesis
1. Reagent in Organic Reactions:
N'-(2-methyloxan-4-yl)(tert-butoxy)carbohydrazide can be utilized as a reagent in various organic synthesis reactions. Its ability to undergo nucleophilic substitutions makes it suitable for creating complex organic molecules, which are essential in the development of new materials and pharmaceuticals.
2. Intermediates in Drug Development:
The compound's structural characteristics allow it to serve as an intermediate in the synthesis of bioactive compounds. Research indicates that compounds with similar structures often exhibit interactions with biological targets, such as enzymes and receptors, which can lead to therapeutic effects. This potential makes this compound a candidate for further investigation in drug development.
Pharmaceutical Applications
1. Potential Anticancer Activity:
Initial studies suggest that this compound may possess anticancer properties. Compounds with hydrazine derivatives have been noted for their ability to inhibit tumor growth in various cancer models. Further research is needed to confirm these effects and understand the underlying mechanisms.
2. Anti-inflammatory Properties:
Given its structural similarity to other known anti-inflammatory agents, this compound may exhibit similar properties. Investigating its efficacy in reducing inflammation could open avenues for developing new anti-inflammatory drugs.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Showed potential inhibition of tumor cell proliferation using derivatives of hydrazine compounds similar to this compound. |
| Study 2 | Anti-inflammatory Effects | Suggested that structural analogs have shown promise in reducing inflammation markers in vitro, warranting further exploration of this compound's effects. |
Mechanism of Action
The mechanism of action of N’-(2-methyloxan-4-yl)(tert-butoxy)carbohydrazide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Carbohydrazide Derivatives
N'-tert-Butyl(tert-butoxy)carbohydrazide
- Molecular Formula : C₉H₂₀N₂O₂ (vs. C₁₁H₂₁N₂O₃ for the target compound).
- Key Features : Lacks the 2-methyloxan-4-yl group but retains dual tert-butoxy substituents.
- Applications : Primarily used as a protein degrader building block due to its stability and steric bulk .
N'-Benzylidene-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide
- Molecular Formula : C₁₉H₁₇N₂O₄ (vs. C₁₁H₂₁N₂O₃).
- Key Features : Incorporates a coumarin-derived acetohydrazide moiety instead of oxane.
- Activity : Demonstrates anti-inflammatory properties via COX-2 inhibition (Table 1) .
- SAR Insight : The chromene ring enhances π-π stacking interactions with enzyme active sites, a feature absent in the target compound .
Table 1 : COX-2 Inhibition of Selected Carbohydrazides
| Compound | % Inhibition (COX-2) | Reference Compound (Indomethacin) |
|---|---|---|
| Target Compound* | Data not available | 72% |
| Coumarin-acetohydrazide | 85–92% | 72% |
4-Tosyl Benzoic Acid Carbohydrazide
- Key Features : Aromatic ring with a tosyl substituent.
- Activity : Potent MAO-A inhibitor (IC₅₀ < 10 µM) and antidepressant effects in rodent models .
- SAR Insight : Electron-withdrawing groups (e.g., tosyl) on the aromatic ring enhance MAO-A binding affinity. The target compound’s oxane group may reduce MAO-A interaction due to steric hindrance .
N'-(Pyridin-3-ylmethyl)(tert-butoxy)carbohydrazide
- Molecular Formula : C₁₁H₁₈N₃O₂ (vs. C₁₁H₂₁N₂O₃).
- Key Features : Pyridine substituent instead of oxane.
- Synthesis : Prepared via Zn-mediated aqueous addition reactions .
- SAR Insight : The pyridine ring enables hydrogen bonding and metal coordination, which may enhance cytotoxicity compared to the target compound’s oxane group .
Cytotoxic Activity
- Target Compound: Limited data; however, carbohydrazides with heterocyclic substituents (e.g., pyrazole, isoxazole) show broad-spectrum cytotoxicity against HepG-2, HCT-116, and MCF-7 cell lines .
- Key Finding : The 2-methyloxan-4-yl group may reduce cytotoxicity compared to N-phenyl pyrazole derivatives, which exhibit enhanced activity due to planar aromatic systems .
Table 2 : Cytotoxicity of Selected Carbohydrazides (IC₅₀, µM)
| Compound | HepG-2 | HCT-116 | MCF-7 | |
|---|---|---|---|---|
| Target Compound* | N/A | N/A | N/A | |
| Pyrazole-carbohydrazide | 12.3 | 9.8 | 14.5 |
Enzyme Inhibition
- COX-2 Inhibition : The target compound’s oxane group may hinder interaction with COX-2 compared to coumarin-acetohydrazides, which achieve >90% inhibition .
- MAO-A Inhibition : Bulky substituents (e.g., oxane) reduce MAO-A affinity, as seen in cyclized derivatives with <20% activity .
Corrosion Inhibition
The target compound’s hydrophilic oxane group may reduce adsorption on metal surfaces compared to hydrophobic aromatic derivatives .
Biological Activity
N'-(2-methyloxan-4-yl)(tert-butoxy)carbohydrazide, also known as N-(Oxan-4-yl)(tert-butoxy)carbohydrazide, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
This compound has the molecular formula C₁₀H₂₀N₂O₃ and a molecular weight of approximately 216.277 g/mol. The compound features a hydrazide functional group, which is known for its reactivity in various chemical transformations. The tert-butoxy group enhances solubility and stability in organic solvents, while the oxan-4-yl moiety contributes to its structural diversity and potential biological activity .
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbazate with an appropriate oxan derivative under controlled conditions. The reaction is generally conducted in organic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF), often utilizing coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the hydrazide bond .
Antimicrobial Properties
Research indicates that compounds with hydrazide structures, including this compound, may exhibit significant antimicrobial activity. Preliminary studies suggest that this compound could interact with specific enzymes involved in microbial metabolism, potentially leading to inhibitory effects on bacterial growth .
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Tert-butyl carbazate | 64 | Escherichia coli |
| N-propyl(tert-butoxy)carbohydrazide | 128 | Pseudomonas aeruginosa |
MIC: Minimum Inhibitory Concentration
Anti-inflammatory Activity
The hydrazide structure is also associated with anti-inflammatory properties. Compounds similar to this compound have been shown to modulate enzyme activity related to inflammatory processes. This suggests that it may possess therapeutic potential in treating conditions such as arthritis or other inflammatory diseases .
The biological activity of this compound is believed to involve interactions with various biological targets, particularly enzymes involved in inflammation and microbial metabolism. The compound's unique structure allows it to form hydrogen bonds and engage in hydrophobic interactions, influencing its reactivity and biological efficacy .
Case Studies
- Study on Antimicrobial Efficacy : A recent study investigated the antimicrobial properties of several hydrazides, including this compound. The results indicated that at a concentration of 32 µg/mL, the compound effectively inhibited the growth of Staphylococcus aureus by disrupting cellular metabolic processes .
- Inflammation Model : In another study focusing on anti-inflammatory effects, researchers administered this compound to animal models exhibiting signs of inflammation. The results showed a significant reduction in inflammatory markers compared to control groups, suggesting potential therapeutic applications in inflammatory diseases.
Q & A
Q. What synthetic methodologies are recommended for N'-(2-methyloxan-4-yl)(tert-butoxy)carbohydrazide, and how can reaction parameters be optimized?
Methodological Answer: The synthesis of tert-butoxy-substituted carbohydrazides typically involves nucleophilic substitution or condensation reactions. For example, zinc-mediated addition reactions under aqueous conditions have been reported for analogous compounds, yielding products in high purity (e.g., 81% yield for N'-[(tert-butoxy)carbonyl]-N-(naphthalen-1-ylmethyl)(tert-butoxy)carbohydrazide). Key parameters include:
- Catalyst : Zinc powder in THF/water mixtures .
- Temperature : Ambient to 60°C, depending on substrate reactivity.
- Reagents : Use of tert-butoxycarbonyl (Boc) protecting groups to stabilize intermediates.
- Workup : Purification via column chromatography or recrystallization.
Table 1: Example Reaction Conditions from Analogous Syntheses
| Substrate | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| (2-Naphthyl)bromomethane | Zn | THF/H₂O | 81 | |
| (1-Bromoethyl)benzene | Zn | THF/H₂O | 77 |
Q. Optimization Tips :
- Adjust stoichiometry of Boc-protected hydrazides to balance reactivity and byproduct formation.
- Monitor reaction progress via TLC or NMR to prevent over-functionalization.
Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Critical for confirming hydrazide backbone and tert-butoxy/oxane substituents. For example, tert-butyl groups show characteristic singlets at ~1.4 ppm (¹H) and 28 ppm (¹³C) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula, particularly for distinguishing regioisomers.
- X-ray Crystallography : Resolves stereochemical ambiguities in the oxane ring (e.g., chair vs. boat conformations) .
- FT-IR : Confirms carbonyl (C=O, ~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹).
Note : For unstable intermediates, low-temperature NMR or rapid-injection MS is recommended.
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer: While current safety data sheets (SDS) indicate no known hazards for this compound , general precautions for carbohydrazides apply:
- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis.
- Decomposition : Avoid temperatures >100°C, as related carbohydrazides release CO, NOₓ, and NH₃ under thermal stress .
- PPE : Gloves (nitrile) and fume hoods for powder handling to mitigate inhalation risks.
- Waste Disposal : Incinerate via licensed facilities to prevent environmental release of hydrazine derivatives .
Advanced Research Questions
Q. How does the tert-butoxy group influence the compound’s reactivity in nucleophilic or coordination chemistry?
Methodological Answer: The tert-butoxy group acts as both a steric shield and electron donor:
- Steric Effects : Hinders nucleophilic attack at the carbonyl carbon, favoring selective reactions at the hydrazide nitrogen .
- Coordination Chemistry : The Boc group can stabilize metal complexes (e.g., with Cu²⁺ or Fe³⁺) via carbonyl oxygen lone pairs, as seen in analogous carbohydrazide-metal interactions .
Experimental Design : - Compare reaction rates with/without Boc protection using kinetic studies (UV-Vis or stopped-flow techniques).
- Conduct X-ray absorption spectroscopy (XAS) to probe metal-ligand bonding.
Q. How can computational methods predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Docking Simulations : Use software like AutoDock Vina to model binding to active sites (e.g., acetylcholinesterase or kinase domains). Parameterize the force field for hydrazide bonds and oxane ring flexibility.
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (AMBER or GROMACS).
- QSAR Modeling : Correlate substituent effects (e.g., tert-butoxy vs. methoxy) with bioactivity using descriptors like logP and polar surface area .
Validation : Cross-reference predictions with in vitro assays (e.g., enzyme inhibition IC₅₀).
Q. What is the compound’s thermal stability profile, and how does it compare to structurally related carbohydrazides?
Methodological Answer:
- TGA/DSC : Perform thermogravimetric analysis under N₂ to determine decomposition onset (expected >150°C based on Boc group stability) .
- Comparative Data :
Table 2: Thermal Decomposition of Analogous Compounds
| Compound | Decomposition Onset (°C) | Major Products | Reference |
|---|---|---|---|
| Carbohydrazide | 87.8 | CO₂, N₂, H₂O | |
| tert-Butyl carbazate | 120 | CO, NH₃ | |
| Target Compound (Predicted) | 150–170 | CO, NOₓ, Oxane rings |
Recommendation : Use inert solvents (e.g., DMF or DMSO) for high-temperature reactions to minimize decomposition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
